molecular formula C5H10NO3+ B1251861 5-Ammoniolevulinic acid

5-Ammoniolevulinic acid

Cat. No. B1251861
M. Wt: 132.14 g/mol
InChI Key: ZGXJTSGNIOSYLO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

5-ammoniolevulinic acid is a primary ammonium ion obtained by protonation of the amino group of 5-aminolevulinic acid. It is a conjugate acid of a 5-aminolevulinic acid.

Scientific Research Applications

1. Trends in 5-ALA Research and Theranostics

5-aminolevulinic acid (5-ALA) has seen extensive research for its wide-ranging applications in medical theranostics. It is a precursor to protoporphyrin IX, a sustainable photosensitizer. A comprehensive analysis of two decades of research shows that improvement in photodynamic efficacy theranostics is a key direction in 5-ALA research, with notable contributions from nanotechnology in 5-ALA delivery and theranostics (Zhou et al., 2022).

2. Production of 5-ALA Using Biological Strategies

Recent advances in microbial production of 5-ALA, as an alternative to chemical synthesis, have been significant. Novel biological approaches like whole-cell enzymatic-transformation, metabolic pathway engineering, and cell-free processes have been explored to enhance the production of 5-ALA, emphasizing its broad applications in medical and agricultural fields (Kang et al., 2017).

3. 5-ALA in Fluorescence-Guided Surgery

5-ALA is a key component in fluorescence-guided surgery for malignant glioma. Its use leads to more complete resections of tumors and improved progression-free survival, enhancing the efficacy of surgical procedures (Stummer et al., 2006).

4. Biosynthesis and Applications of 5-ALA

The biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are areas of active research. There is particular focus on improving biosynthesis via the C4/C5 pathway in microbial cells, with potential applications in medicine and agriculture (Jiang et al., 2022).

properties

IUPAC Name

(4-carboxy-2-oxobutyl)azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9)/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXJTSGNIOSYLO-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ammoniolevulinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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